molecular formula C22H19NO4S B6417350 3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate CAS No. 618389-28-9

3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate

Cat. No.: B6417350
CAS No.: 618389-28-9
M. Wt: 393.5 g/mol
InChI Key: DFEMHQUDBDWFMB-UHFFFAOYSA-N
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Description

This compound is a benzothiazole-chromen hybrid featuring a 2,2-dimethylpropanoate (pivalate) ester group at the 7-position of the chromen scaffold. Its molecular formula is C₂₂H₁₇NO₄S, with a molecular weight of 379.4 g/mol . Key physicochemical properties include a calculated lipophilicity (XLogP3) of 5.2, 6 hydrogen bond acceptors, 4 rotatable bonds, and a topological polar surface area (TPSA) of 93.7 Ų .

Properties

IUPAC Name

[3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxochromen-7-yl] 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO4S/c1-12-18(20-23-15-7-5-6-8-17(15)28-20)19(24)14-10-9-13(11-16(14)26-12)27-21(25)22(2,3)4/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFEMHQUDBDWFMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C(C)(C)C)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate typically involves multi-step organic reactions. One common approach is the condensation of 2-aminothiophenol with an appropriate aldehyde to form the benzothiazole ring. This intermediate can then be reacted with a chromenone derivative under specific conditions to yield the desired product. The reaction conditions often involve the use of catalysts such as sulfonic-acid-functionalized activated carbon and solvents like dimethyl sulfoxide .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or chromenone moieties, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(1,3-Benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. The compound’s structure allows it to bind to the active site of these enzymes, thereby blocking their activity and leading to reduced cell growth and division .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three analogues sharing the benzothiazole-chromen backbone but differing in ester substituents or chromen substitution patterns.

Table 1: Key Physicochemical Properties

Compound Name Molecular Weight (g/mol) XLogP3 H-Bond Acceptors Rotatable Bonds Substituents (Chromen/Ester)
3-(1,3-Benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate 379.4 5.2 6 4 2-methyl; 7-pivalate
3-(1,3-Benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl acetate 351.38 4.8* 5 3 2-methyl; 7-acetate
[3-(1,3-Benzothiazol-2-yl)-2,6-diethyl-4-oxochromen-7-yl] propanoate ~409.5† 5.8* 6 5 2,6-diethyl; 7-propanoate
[3-(1,3-Benzothiazol-2-yl)-4-oxochromen-7-yl] (E)-3-phenylprop-2-enoate 425.5 5.5 6 5 Unsubstituted chromen; 7-cinnamate

*Estimated based on structural analogs. †Calculated from molecular formula (C₂₄H₂₃NO₄S).

Key Findings

Ester Group Impact on Lipophilicity The pivalate ester (target compound) exhibits moderate lipophilicity (XLogP3 = 5.2), balancing solubility and membrane permeability. The cinnamate ester (XLogP3 = 5.5) shows increased hydrophobicity, which may improve binding to lipophilic targets but reduce bioavailability .

Substituent Effects on Molecular Flexibility The diethyl-substituted propanoate (5 rotatable bonds) offers greater conformational flexibility compared to the target compound (4 rotatable bonds), possibly influencing target binding kinetics . The rigid cinnamate group introduces stereoelectronic effects (e.g., extended conjugation), which may enhance stability in biological matrices .

Synthetic Accessibility

  • The acetate derivative is commercially available for research use, indicating established synthetic protocols .
  • Diethyl and cinnamate analogs are less documented in public sources, suggesting specialized synthesis routes (e.g., microwave-assisted reactions or transition metal catalysis) .

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